2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
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Description
The compound “2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains several functional groups including a benzodioxole, an oxadiazole, and a chromenone . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are organic compounds containing an oxadiazole ring which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Chromenones are a type of organic compound that contain a chromene substituted by a ketone .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzodioxole ring system is a type of methylenedioxybenzene, which consists of a benzene ring fused to a 1,3-dioxole . The oxadiazole ring is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom . The chromenone part of the molecule is a chromene substituted by a ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and oxadiazole rings might influence its polarity and solubility .Scientific Research Applications
Antimicrobial Activity
- Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives : These compounds have shown significant antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
Antitubercular Activity
- Coumarin-Benzotriazole Hybrids : These novel oxadiazole-coumarin-triazole derivatives have been evaluated for their potential anti-mycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, showing promise as antimycobacterial agents (Ambekar et al., 2017).
Anticancer Activity
- Benzimidazole Chromenes and ThiadiazolylChromenes : Synthesized compounds have been evaluated for in vitro anticancer activity against different tumor cell lines, showing very good activity and highlighting the potential of such compounds in cancer treatment (Reddy et al., 2003).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O5/c25-22-16(10-15-14-4-2-1-3-12(14)5-7-17(15)28-22)21-23-20(24-29-21)13-6-8-18-19(9-13)27-11-26-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQNGDCESYOEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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